molecular formula C9H10F2OS B8497326 3-(2,4-Difluorophenyl)sulfanylpropan-1-ol

3-(2,4-Difluorophenyl)sulfanylpropan-1-ol

Cat. No.: B8497326
M. Wt: 204.24 g/mol
InChI Key: XAWOFYZQYVUNND-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)sulfanylpropan-1-ol is a useful research compound. Its molecular formula is C9H10F2OS and its molecular weight is 204.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10F2OS

Molecular Weight

204.24 g/mol

IUPAC Name

3-(2,4-difluorophenyl)sulfanylpropan-1-ol

InChI

InChI=1S/C9H10F2OS/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5H2

InChI Key

XAWOFYZQYVUNND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)SCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1M Hydrochloric acid (10 mL) was added to a solution of 2-({3-[(2,4-difluorophenyl)thio]propyl}oxy)tetrahydro-2H-pyran (610 mg, 2.12 mmol) in methanol (10 mL) and stirred at RT for 40 minutes. The methanol was removed in vacuo and the residue adjusted to pH 6 then extracted into ethyl acetate (3×50 mL). The combined organics were washed with brine (50 mL), dried (MgSO4), filtered and reduced in vacuo to give the desired compound as a colourless oil (410 mg). 1H NMR δ (CDCl3): 1.38 (t, 1H), 1.83 (quintet, 2H), 2.97 (t, 2H), 3.77 (q, 2H), 6.81-6.87 (m, 2H), 7.38-7.45 (m, 1H)
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-({3-[(2,4-difluorophenyl)thio]propyl}oxy)tetrahydro-2H-pyran
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1M Hydrochloric acid (170 mL) was added to a solution of 2-[3-(2,4-difluorophenyl)sulfanylpropoxy]oxane (Intermediate 26) (10.8 g, 37 mmol) in methanol (170 mL) and stirred at ambient temperature for 40 minutes. The methanol was removed under reduced pressure and the remaining aqueous phase taken to pH 6. The solution was extracted with ethyl acetate (3×50 mL) and the combined organics washed with brine (50 mL), dried (MgSO4) and the solvent removed under reduced pressure to afford the product (7.5 g, 99%). 1H NMR δ (400 MHz, CDCl3): 1.38 (t, 1H), 1.83 (quintet, 2H), 2.97 (t, 2H), 3.77 (q, 2H), 6.81-6.87 (m, 2H), 7.38-7.45 (m, 1H).
Quantity
170 mL
Type
reactant
Reaction Step One
Name
2-[3-(2,4-difluorophenyl)sulfanylpropoxy]oxane
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
99%

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